molecular formula C18H15ClN4OS B2403675 N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251616-56-4

N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2403675
CAS No.: 1251616-56-4
M. Wt: 370.86
InChI Key: OLUNYPPWPQVXBT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, 2-methyl-6-(pyridin-4-yl)pyrimidine, and thioacetic acid.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Reaction Steps: The process generally involves the formation of an intermediate, followed by a coupling reaction to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide: can be compared with other thioacetamides or pyrimidine derivatives.

    Examples: Compounds like this compound, N-(4-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide, etc.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of a chlorophenyl group, pyrimidine ring, and thioacetamide moiety may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-12-21-16(13-5-7-20-8-6-13)10-18(22-12)25-11-17(24)23-15-4-2-3-14(19)9-15/h2-10H,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNYPPWPQVXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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